molecular formula C8H12F9NO5S B14158093 Einecs 274-465-5 CAS No. 70225-18-2

Einecs 274-465-5

Cat. No.: B14158093
CAS No.: 70225-18-2
M. Wt: 405.24 g/mol
InChI Key: HOHGVZJHMJGPDP-UHFFFAOYSA-N
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Description

Overview of Per- and Polyfluoroalkyl Substances in Contemporary Chemistry Research

Per- and polyfluoroalkyl substances (PFAS) are a broad and complex class of synthetic chemicals that have garnered significant attention in modern chemical research. frontiersin.orgnih.gov These man-made compounds are characterized by the presence of a carbon-fluorine bond, which is one of the strongest in organic chemistry. nih.govwikipedia.org This unique structural feature imparts a range of desirable properties, including resistance to heat, water, oil, and stains. itrcweb.orgfda.gov

Since their development in the 1940s, PFAS have been utilized in a vast array of industrial and consumer products, such as non-stick cookware, food packaging, waterproof clothing, and firefighting foams. frontiersin.orgfda.govarchives.gov However, the very stability that makes them so useful also contributes to their persistence in the environment, leading to widespread contamination of soil, water, and air. frontiersin.orgfda.gov Due to their persistence, potential for bioaccumulation, and links to various adverse health effects, there is a global concern among health and regulatory agencies regarding these substances. frontiersin.orgnih.gov Consequently, a significant portion of contemporary research is focused on understanding the environmental fate, toxicity, and potential remediation of PFAS. frontiersin.orgepa.gov

Classification and Structural Diversity of Fluorinated Sulfonate Salts

Fluorinated sulfonate salts are a significant subgroup within the larger PFAS family. These compounds are characterized by a perfluoroalkyl chain of varying length that is terminated with a sulfonate group (SO3-). industrialchemicals.gov.au The nomenclature and classification of these substances can be complex, with variations based on the length of the fluorinated carbon chain. kemi.se

This class of compounds can be broadly categorized into:

Perfluoroalkyl sulfonates (PFSAs): These have a fully fluorinated alkyl chain. itrcweb.org A well-known example is perfluorooctane (B1214571) sulfonate (PFOS). mst.dk

Polyfluoroalkyl sulfonates: In these compounds, the alkyl chain is not fully fluorinated. kemi.se

The structural diversity within fluorinated sulfonate salts is vast. It includes variations in the length of the perfluoroalkyl chain (e.g., C4, C6, C8), which influences their properties and environmental behavior. kemi.semst.dk Furthermore, these sulfonate anions can be paired with a wide range of cations, leading to a large number of different salts. wiktionary.orgnih.gov The Organisation for Economic Co-operation and Development (OECD) has identified numerous categories of perfluorinated substances, many of which are sulfonate derivatives. mst.dk Research has also explored the synthesis of novel fluorinated sulfonate surfactants with interrupted perfluoroalkyl chains, incorporating ether oxygen or methylene (B1212753) units to modify their properties. researchgate.net

Significance of Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate within PFAS Chemical Landscape

Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, identified by the EINECS number 274-465-5 and CAS number 70225-18-2, is a specific compound within the diverse PFAS landscape. chemsrc.commiljodirektoratet.no It is the salt formed from the nonafluorobutanesulfonate anion (a C4 perfluoroalkyl sulfonate) and the bis(2-hydroxyethyl)ammonium cation. chemsrc.commichigan.gov

The significance of this particular compound lies in its identity as a short-chain PFAS. As regulatory actions and voluntary phase-outs have targeted long-chain PFAS like PFOS and PFOA, the production and use of shorter-chain alternatives have increased. itrcweb.org Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate falls into this category of shorter-chain substances. miljodirektoratet.no These shorter-chain compounds were initially believed to be less bioaccumulative and less toxic than their long-chain counterparts, though research into their environmental and health impacts is ongoing. mst.dk The U.S. Environmental Protection Agency (EPA) has identified this compound in significant new use rules (SNURs) for perfluoroalkyl sulfonates, indicating regulatory interest in its applications and potential environmental release. federalregister.gov

Historical Development of Research into Fluorinated Organic Compounds

The journey of fluorine chemistry began long before the element itself was isolated. In the 16th century, Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux in metallurgy. numberanalytics.com However, it was not until 1886 that Henri Moissan successfully isolated elemental fluorine through electrolysis, a feat that earned him a Nobel Prize and opened the door to the field of organofluorine chemistry. numberanalytics.comnih.gov

Early research into organofluorine compounds was fraught with challenges due to the high reactivity of fluorine. numberanalytics.com The 20th century saw significant advancements, including the development of key fluorination methodologies like electrochemical fluorination and the use of various fluorinating agents. wikipedia.orgnumberanalytics.comnih.gov The industrial production of organofluorine compounds began to take shape in the 1930s and accelerated dramatically during World War II, with applications linked to the Manhattan Project. nih.govresearchgate.net

The post-war era saw the commercialization of fluoropolymers like Teflon in 1948 and the use of electrochemical fluorination by 3M to produce a range of fluorochemicals. researchgate.net The unique properties of these compounds led to their widespread use in numerous industrial and consumer products. itrcweb.org It was in the latter half of the 20th century that the environmental persistence and potential health concerns associated with some of these compounds, particularly long-chain PFAS, began to emerge, leading to a new era of research focused on their environmental fate, toxicology, and the development of safer alternatives. frontiersin.orgitrcweb.org

Interactive Data Table

Below is a table summarizing the key chemical identifiers for the compounds discussed in this article.

Compound NameEINECS NumberCAS NumberMolecular Formula
Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate274-465-570225-18-2C8H12F9NO5S
Perfluorooctane sulfonate (PFOS)Not applicableVaries by saltC8F17SO3-
Perfluorooctanoic acid (PFOA)206-397-9335-67-1C8HF15O2
Calcium fluoride (B91410)232-188-77789-75-5CaF2
Teflon (Polytetrafluoroethylene)Polymer9002-84-0(C2F4)n

Table created based on information from various chemical databases. chemsrc.commiljodirektoratet.nomichigan.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70225-18-2

Molecular Formula

C8H12F9NO5S

Molecular Weight

405.24 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid

InChI

InChI=1S/C4HF9O3S.C4H11NO2/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;6-3-1-5-2-4-7/h(H,14,15,16);5-7H,1-4H2

InChI Key

HOHGVZJHMJGPDP-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 2 Hydroxyethyl Ammonium Nonafluorobutanesulfonate

Elucidation of Pathways for Nonafluorobutane-1-sulfonic Acid Synthesis

Nonafluorobutane-1-sulfonic acid (NfBSH), a perfluoroalkane sulfonic acid (PFSA), is a superacid that serves as the anionic precursor for the target compound. chemicalbook.comamerigoscientific.comscientificlabs.ie Its synthesis is primarily achieved through the preparation and subsequent hydrolysis of its sulfonyl fluoride (B91410) derivative.

The predominant industrial method for synthesizing the key intermediate, nonafluorobutanesulfonyl fluoride (NfF), is through electrochemical fluorination (ECF), often referred to as the Simons process. cas.cnwikipedia.org This technique involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF).

The process typically uses sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) or butanesulfonyl chloride as the organic substrate. wikipedia.org During electrolysis, all carbon-hydrogen bonds in the starting material are replaced with carbon-fluorine bonds. The reaction takes place in a specialized cell with nickel anodes and iron cathodes.

Key parameters for the ECF process are meticulously controlled to ensure efficiency and product quality. These include voltage, current density, and temperature. For instance, the continuous preparation of perfluorobutylsulfonyl fluoride from sulfolane can be initiated at a voltage of 7 V and a current density of 7.5 mA/cm². google.com In other described processes, the temperature is maintained between 5–15°C with a voltage of 5.0–8.5 V. Over time, the efficiency of the electrolysis cell can decrease due to the formation of polymeric by-products. google.com

Table 1: Typical Parameters for Electrochemical Fluorination of Butylsulfonyl Chloride

Parameter Value Reference
Electrolyte Anhydrous Hydrogen Fluoride (HF)
Substrate Butylsulfonyl chloride
Anode Material Nickel
Cathode Material Iron
Temperature 5–15°C
Voltage 5.0–8.5 V

| Current Density | 0.017–0.018 A/cm² | |

A notable challenge in ECF is the potential for isomerization of the carbon chain, which can lead to a mixture of linear and branched perfluorinated products, reducing the yield of the desired linear nonafluorobutanesulfonyl fluoride. cecri.res.in The crude NfF product is subsequently purified by fractional distillation.

Once purified, the nonafluorobutanesulfonyl fluoride is hydrolyzed to yield nonafluorobutane-1-sulfonic acid. A common method involves reacting NfF with a base, such as barium hydroxide, to form the corresponding salt. This salt is then treated with sulfuric acid, which precipitates barium sulfate (B86663) and liberates the free nonafluorobutane-1-sulfonic acid. wikipedia.org

Beyond electrochemical fluorination, other synthetic routes to nonafluorobutane-1-sulfonic acid have been developed. One notable method involves the reaction of 1-iodononafluorobutane with sodium dithionite (B78146) in the presence of sodium bicarbonate. chemicalbook.comamerigoscientific.comscientificlabs.ieunilongindustry.com This pathway offers an alternative to the harsh conditions and specialized equipment required for ECF.

The landscape of fluorine chemistry is continually evolving, with a focus on developing safer and more environmentally friendly methods. cfpua.orgnih.govuri.edufoodpackagingforum.org While not yet standard for industrial production of NfBSH, these emerging techniques represent the future of fluorochemical synthesis.

Preparation and Derivatization of Diethanolamine (B148213)

Diethanolamine (DEA), a secondary amine and a diol, is the cationic precursor for the target compound. wikipedia.org It is a widely available industrial chemical.

Industrially, diethanolamine is produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org This reaction first yields ethanolamine, which can then react with additional molecules of ethylene oxide to produce diethanolamine and triethanolamine. The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.org

Diethanolamine is a versatile molecule that undergoes various derivatization reactions. It can react with fatty acids or their derivatives to form diethanolamides, which are used as surfactants. wikipedia.orgacs.org It also reacts with compounds like maleic anhydride (B1165640) and bromoacetonitrile (B46782) to create a range of derivatives. google.comgoogle.com For the synthesis of the title compound, the crucial reaction is a simple acid-base neutralization with nonafluorobutane-1-sulfonic acid, where the amine group of DEA is protonated. numberanalytics.com

Mechanistic Studies of Salt Formation and Crystallization

The formation of bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate from its precursors is a classic acid-base neutralization reaction. numberanalytics.com The highly acidic proton of the sulfonic acid group (-SO₃H) on nonafluorobutane-1-sulfonic acid is transferred to the basic nitrogen atom of diethanolamine.

This proton transfer results in the formation of two ionic species: the bis(2-hydroxyethyl)ammonium cation [HN(CH₂CH₂OH)₂]⁺ and the nonafluorobutanesulfonate anion [CF₃(CF₂)₃SO₃]⁻. The interaction between these ions is primarily electrostatic.

The crystallization of the resulting salt from a solution is governed by the formation of an ordered crystal lattice. In related ammonium (B1175870) sulfonate salts, the crystal structure is heavily influenced by hydrogen bonding. acs.orgnih.gov Strong hydrogen bonds form between the protons of the ammonium group (N-H⁺) and the oxygen atoms of the sulfonate group (S-O⁻), often leading to the formation of infinite chains or layered structures within the crystal. acs.orgunina.it The two hydroxyl (-OH) groups on the bis(2-hydroxyethyl)ammonium cation can also participate in the hydrogen-bonding network, potentially incorporating solvent molecules like water into the crystal structure. nih.gov

Optimization of Synthetic Conditions for Yield and Purity

Optimizing the synthesis of bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate involves refining both the precursor synthesis and the final salt formation step.

For the synthesis of nonafluorobutane-1-sulfonic acid via ECF, optimization focuses on maximizing the yield of the linear isomer and minimizing energy consumption and the formation of polymeric by-products. google.comcecri.res.in This is achieved by fine-tuning parameters such as substrate concentration, current density, voltage, and the duration of electrolysis.

In the salt formation step, a key parameter is the stoichiometry of the reactants. An equimolar ratio (1:1) of diethanolamine and nonafluorobutane-1-sulfonic acid is typically used to ensure complete neutralization. mdpi.com The choice of solvent is also critical; it must dissolve both reactants but allow for the crystallization of the final salt upon cooling or concentration. The reaction temperature is controlled to facilitate the neutralization without causing degradation. For similar protic ionic liquids, reaction temperatures around 100°C have been utilized. mdpi.com Purity is enhanced through subsequent recrystallization, where the crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, yielding high-purity crystals. google.com

Development of Green Chemistry Approaches in Synthesis

Significant efforts in modern chemistry are directed towards developing "greener" synthetic processes, and fluorine chemistry is no exception. cas.cndovepress.com The principles of green chemistry aim to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net

Traditional fluorination methods often use hazardous reagents like elemental fluorine or anhydrous HF. dovepress.com Research is focused on finding safer alternatives. For instance, a recently developed method uses a combination of SHC5® (a hypervalent iodine compound) and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides, presenting a safer, low-cost process that generates non-toxic salts as by-products. eurekalert.org Another innovative approach is the development of novel fluorinating reagents, such as specific quaternary ammonium complexes, which can be synthesized from common fluoride salts and enable cleaner electrochemical fluorination under milder conditions. bioengineer.org

For the salt formation step itself, a significant green improvement is the adoption of solvent-free synthesis. As demonstrated in the preparation of other quaternary ammonium salts, reacting the acid and base directly without a solvent minimizes waste and simplifies product work-up. mdpi.comresearchgate.net Such an approach for synthesizing bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate would align with the core principles of sustainable chemical manufacturing.

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names / Abbreviations Chemical Formula
Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate Einecs 274-465-5 C₈H₁₀F₉NO₅S
Nonafluorobutane-1-sulfonic acid Perfluorobutanesulfonic acid, NfBSH C₄HF₉O₃S
Diethanolamine 2,2'-Iminodiethanol, DEA C₄H₁₁NO₂
Nonafluorobutanesulfonyl fluoride Perfluorobutanesulfonyl fluoride, NfF C₄F₁₀O₂S
Sulfolane Tetrahydrothiophene-1,1-dioxide C₄H₈O₂S
Butanesulfonyl chloride C₄H₉ClO₂S
1-Iodononafluorobutane C₄F₉I
Ethylene oxide C₂H₄O
Ethanolamine C₂H₅NO

Chemical Reactivity and Mechanistic Investigations of Bis 2 Hydroxyethyl Ammonium Nonafluorobutanesulfonate

Acid-Base Properties and Proton Transfer Equilibria in Solution

The acid-base characteristics of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate in solution are primarily governed by the bis(2-hydroxyethyl)ammonium cation, [HN(CH₂CH₂OH)₂]⁺. This cation is the conjugate acid of the weak base diethanolamine (B148213). The nonafluorobutanesulfonate (C₄F₉SO₃⁻) anion is the conjugate base of nonafluorobutanesulfonic acid, a superacid. Consequently, the anion is an extremely weak base with a negligible tendency to accept a proton in most solvent systems, rendering it a spectator ion in typical acid-base equilibria.

The proton transfer equilibrium in an aqueous solution involves the dissociation of the cation, as described by the following reaction:

[HN(CH₂CH₂OH)₂]⁺ (aq) + H₂O (l) ⇌ N(CH₂CH₂OH)₂ (aq) + H₃O⁺ (aq)

The equilibrium position is determined by the acidity constant (Ka) of the bis(2-hydroxyethyl)ammonium cation. The pKa for this cation is directly related to the pKb of its conjugate base, diethanolamine. Given that the pKb of diethanolamine is approximately 5.12, the pKa of the bis(2-hydroxyethyl)ammonium cation can be calculated to be approximately 8.88 at 25°C. This value indicates that the cation is a weak Brønsted acid. In solution, this compound will establish an equilibrium between the protonated ammonium (B1175870) form and the neutral diethanolamine form, the ratio of which is dependent on the pH of the solution. nih.gov Such ammonium salt systems are considered dynamic complexes in solution, constantly equilibrating between the free amine and the corresponding acid. nih.gov

ParameterValueDescription
Cation pKa ~8.88Acidity constant of the bis(2-hydroxyethyl)ammonium cation in water at 25°C.
Anion NonafluorobutanesulfonateSpectator ion; conjugate base of a superacid.
Equilibrium DynamicIn solution, exists in equilibrium between the protonated cation and its neutral amine base. nih.gov

Interactions with Organic and Inorganic Chemical Species

The interactions of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate with other chemical species are dictated by the distinct functionalities of its ions. The cation offers sites for hydrogen bonding, while the anion is largely non-interactive.

Cationic Interactions: The bis(2-hydroxyethyl)ammonium cation possesses three primary sites for hydrogen bonding: the acidic proton on the ammonium nitrogen and the two protons of the terminal hydroxyl (–OH) groups. These sites can act as hydrogen bond donors to interact with Lewis basic species, including water, alcohols, and anions. The oxygen atoms of the hydroxyl groups can also act as hydrogen bond acceptors.

Anionic Interactions: The nonafluorobutanesulfonate anion is characterized by its low charge density and the shielding effect of the fluorine atoms. This makes it a very weakly coordinating anion, meaning it has a minimal tendency to form strong interactions with cations or other species. This property is often exploited in chemistry to create "naked" cations whose reactivity can be studied without interference from the counter-ion.

Ionic and van der Waals Interactions: As an ionic salt, the compound exists as discrete ions in the solid state, held together by electrostatic forces. In non-polar solvents, it is likely to form tight ion pairs. In polar solvents, the ions will be solvated, with the cation interacting with the negative dipole of solvent molecules and the anion with the positive dipole. Research on other bis(2-hydroxyethyl)ammonium salts used as lubricants suggests they can form adsorbed layers on surfaces, indicating significant surface interactions. mdpi.com

Role in Complexation Chemistry and Supramolecular Assemblies

The structure of the bis(2-hydroxyethyl)ammonium cation suggests a potential role in coordination chemistry and the formation of larger, ordered structures.

The cation is derived from diethanolamine, an alkanolamine that can act as a chelating ligand for various metal ions. The nitrogen atom and the two hydroxyl oxygen atoms can coordinate with a metal center, forming stable chelate rings. While the protonation at the nitrogen atom in the cation reduces its coordinating ability compared to the free amine, it could still participate in complex formation in solutions where deprotonation can occur. Studies on similar molecules, like 1,4-bis(2-hydroxyethyl)piperazine, have demonstrated their ability to form stable complexes with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). ekb.eg

The strong hydrogen-bonding capability of the cation is crucial for its participation in supramolecular assemblies. nih.gov In the solid state, ionic compounds containing cations with multiple hydrogen-bond donors can form extensive three-dimensional networks. For instance, the crystal structure of bis(2-hydroxyethyl)ammonium picrate (B76445) reveals a complex 3D structure stabilized by a network of O–H···O and N–H···O hydrogen bonds. nih.gov It is highly probable that Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate would form similar hydrogen-bonded networks in its crystalline form.

Investigation of Reductive and Oxidative Transformation Pathways

The redox behavior of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate is defined by the high stability of the anion and the presence of oxidizable groups on the cation.

Oxidative Pathways: The nonafluorobutanesulfonate anion is exceptionally resistant to oxidation due to the electron-withdrawing nature of the fluorine atoms and the high oxidation state of sulfur in the sulfonate group. morressier.comnih.gov The cation, however, contains primary alcohol functionalities. These hydroxyl groups can be oxidized by strong oxidizing agents to first form aldehydes and subsequently carboxylic acids. The tertiary amine nitrogen is also potentially susceptible to oxidation under harsh conditions. Safety data for analogous compounds indicates the potential for violent reactions with strong oxidizers. carlroth.com

Reductive Pathways: The nonafluorobutanesulfonate anion is also highly resistant to reduction. While reductive defluorination of PFAS compounds has been reported, it requires potent reducing agents (e.g., Ti(III)-citrate with a vitamin B12 catalyst) and elevated temperatures. nih.govacs.org Such conditions are far outside the scope of normal chemical environments. The ammonium cation is generally not susceptible to chemical reduction.

ComponentRedox StabilityPotential Transformation Pathways
Nonafluorobutanesulfonate Anion Very HighExtremely resistant to both oxidation and reduction. Reductive defluorination requires harsh, specific conditions. nih.govacs.org
Bis(2-hydroxyethyl)ammonium Cation ModerateHydroxyl groups can be oxidized to aldehydes/carboxylic acids by strong oxidants. carlroth.com Resistant to reduction.

Catalytic Behavior and Reaction Specificity in Chemical Processes

While specific catalytic applications for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate are not widely documented, its chemical nature suggests potential utility in several catalytic roles, primarily leveraging its properties as an ammonium salt and an ionic liquid.

Brønsted Acid Catalysis: The bis(2-hydroxyethyl)ammonium cation is a weak acid (pKa ≈ 8.88) and can function as a proton donor to catalyze acid-sensitive reactions. Ammonium salts are known to be effective catalysts for reactions such as acetalization, where they can offer milder conditions compared to strong acids like p-toluenesulfonic acid. mdpi.com The catalytic activity can be tuned by the nature of the counter-ion, though the non-coordinating nature of nonafluorobutanesulfonate would likely result in a highly active cationic center. mdpi.com

Phase-Transfer Catalysis: Although this specific compound is not a quaternary ammonium salt typically used in phase-transfer catalysis (PTC), its ionic nature and amphiphilic cation could facilitate the transfer of anions between aqueous and organic phases, potentially enabling it to act as a phase-transfer catalyst in certain reactions. alfachemic.com

Ionic Liquid Media: As an ionic liquid, the compound could serve as a solvent medium for chemical reactions. The unique solvent properties of ionic liquids, such as low vapor pressure, high thermal stability, and tunable solubility, can enhance reaction rates and selectivity. The hydrogen-bonding capability of the cation and the non-coordinating nature of the anion could create a specific reaction environment favoring certain transition states.

Advanced Analytical Methodologies for the Characterization of Bis 2 Hydroxyethyl Ammonium Nonafluorobutanesulfonate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural and compositional analysis of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate. These techniques provide detailed information on the molecular structure, elemental composition, and chemical bonding within the ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms in both the cation and the anion can be confirmed.

For the bis(2-hydroxyethyl)ammonium cation , the ¹H and ¹³C NMR spectra are informative. Based on data from analogous structures like bis(2-hydroxyethyl)ammonium acetate, specific chemical shifts can be predicted. researchgate.netresearchgate.netugent.be The ¹H NMR spectrum is expected to show two triplets corresponding to the non-equivalent methylene (B1212753) groups (-CH₂-N and -CH₂-O). The protons of the ammonium (B1175870) (N⁺-H) and hydroxyl (-OH) groups typically appear as broad singlets due to chemical exchange and hydrogen bonding. researchgate.net The ¹³C NMR spectrum would similarly display distinct signals for the two different carbon environments in the ethyl chains. st-andrews.ac.uk

For the nonafluorobutanesulfonate anion , ¹⁹F NMR is particularly powerful. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, allowing for clear resolution of signals from different fluorine environments. wikipedia.orghuji.ac.il The spectrum is expected to show three distinct signals: a triplet for the terminal trifluoromethyl (-CF₃) group, and two multiplets for the two central difluoromethylene (-CF₂-) groups adjacent to the CF₃ and the sulfonate group, respectively. A third multiplet would correspond to the remaining -CF₂- group. The characteristic chemical shifts for perfluoroalkyl chains are well-established. ucsb.educolorado.edu

Predicted NMR Data for Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate

NucleusGroup (Cation)Predicted Chemical Shift (δ, ppm)Multiplicity
¹H-CH₂-N-~3.3 - 3.6Triplet
¹H-CH₂-O-~3.8 - 4.0Triplet
¹HN⁺-H, O-HVariable, broadSinglet
¹³C-CH₂-N-~50 - 55-
¹³C-CH₂-O-~58 - 62-
Nucleus Group (Anion) Predicted Chemical Shift (δ, ppm) Multiplicity
¹⁹F-CF₃~ -81Triplet
¹⁹F-CF₂-CF₃~ -126Multiplet
¹⁹F-CF₂-CF₂-SO₃⁻~ -122Multiplet
¹⁹F-CF₂-SO₃⁻~ -115Multiplet

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate by providing highly accurate mass measurements. nih.gov Electrospray ionization (ESI) is the preferred technique for analyzing ionic liquids, as it allows for the gentle ionization and transfer of the pre-existing cations and anions into the gas phase. asianpubs.orgnih.gov

Analysis in the positive-ion mode would detect the bis(2-hydroxyethyl)ammonium cation ([C₄H₁₂NO₂]⁺) at a specific m/z value. In the negative-ion mode, the nonafluorobutanesulfonate anion ([C₄F₉SO₃]⁻) would be observed. HRMS can distinguish the measured mass from other potential elemental compositions, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ions. The cation is expected to fragment via the loss of water (H₂O) or ethylene (B1197577) oxide (C₂H₄O). The nonafluorobutanesulfonate anion typically fragments with the loss of SO₂ or SO₃, followed by cleavage of the C-C bonds in the perfluoroalkyl chain.

Predicted HRMS Data for Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate

IonFormulaCalculated Monoisotopic Mass (Da)ModeExpected Key Fragments (m/z)
Cation[C₄H₁₂NO₂]⁺106.0863Positive88.0757 ([M-H₂O]⁺), 62.0600 ([M-C₂H₄O]⁺)
Anion[C₄F₉SO₃]⁻298.9481Negative219.9859 ([M-SO₃]⁻), 169.9911 ([C₃F₇]⁻), 119.9942 ([C₂F₅]⁻), 68.9952 ([CF₃]⁻)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and chemical bonds present in the compound. crimsonpublishers.com The spectra for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate would exhibit characteristic bands for both the cation and the anion.

The cation's spectrum , based on analogs like bis(2-hydroxyethyl)ammonium erucate, would be characterized by:

Broad O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. mdpi.comresearchgate.net

C-H stretching vibrations from the methylene groups around 2850-3000 cm⁻¹. mdpi.com

C-O and C-N stretching vibrations in the fingerprint region, typically between 1000-1200 cm⁻¹. researchgate.net

The anion's spectrum would be dominated by:

Strong absorption bands from the symmetric and asymmetric stretching of the sulfonate (S=O) group, typically found between 1000-1350 cm⁻¹. acs.org The symmetric stretch is often particularly strong in the Raman spectrum. researchgate.net

Intense C-F stretching vibrations in the 1100-1300 cm⁻¹ region, which may overlap with the sulfonate bands.

Predicted Vibrational Frequencies for Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique (IR/Raman)
O-H / N-H Stretch-OH, N⁺-H3200 - 3500IR (Broad)
C-H Stretch-CH₂-2850 - 3000IR, Raman
S=O Asymmetric Stretch-SO₃⁻~1250 - 1350IR (Strong)
C-F Stretch-CF₂, -CF₃1100 - 1300IR (Very Strong)
S=O Symmetric Stretch-SO₃⁻~1050 - 1100Raman (Strong), IR (Weak)
C-O Stretch-CH₂-O-~1050 - 1150IR
C-N Stretch-CH₂-N-~1000 - 1100IR

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample. For Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, XPS would confirm the presence of carbon, nitrogen, oxygen, fluorine, and sulfur.

High-resolution scans of the core level peaks for each element would provide insight into the chemical environment:

C 1s: The spectrum would be complex, with resolvable peaks corresponding to C-H/C-N (~285-286 eV), C-O (~286.5 eV), C-S (~287 eV), C-F₂ (~291 eV), and C-F₃ (~293 eV). thermofisher.com

O 1s: Signals for the hydroxyl group (C-OH) and the sulfonate group (S=O) would be expected around 533 eV and 532 eV, respectively. thermofisher.com

N 1s: A single peak corresponding to the quaternary ammonium nitrogen (R-N⁺H-R) would be observed around 401-402 eV.

F 1s: A very intense peak at a high binding energy (~689 eV) is characteristic of covalent C-F bonds.

S 2p: The spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) at approximately 168-170 eV, which is indicative of sulfur in the +6 oxidation state, as found in a sulfonate group.

Chromatographic Separation and Quantification Methods

While spectroscopy is excellent for characterization, chromatography is essential for separating the compound from complex matrices and for its quantification.

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the trace-level quantification of per- and polyfluoroalkyl substances (PFAS), including sulfonates. shimadzu.comlcms.czdtic.mil Several analytical reports confirm that LC-MS/MS is used for the analysis of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate.

A typical method would involve:

Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed. nih.gov The mobile phase often consists of a mixture of methanol or acetonitrile and water, with additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency. A gradient elution program is used to separate the target analyte from other components in the sample.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. tandfonline.com For quantification, specific precursor-to-product ion transitions are monitored for both the cation and the anion. Isotope-labeled internal standards are often used to ensure accuracy. nih.gov

Hypothetical LC-MS/MS Method Parameters

ParameterCondition
LC ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Injection Volume5 µL
Ionization SourceElectrospray Ionization (ESI), Positive/Negative Switching
MRM Transition (Cation) 106.1 → 88.1
MRM Transition (Anion) 299.0 → 80.0 (for SO₃⁻ fragment)

Ion Chromatography for Ionic Species Analysis

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. For a salt-like compound such as Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate, separate analytical methods would be employed for the cation, Bis(2-hydroxyethyl)ammonium, and the anion, Nonafluorobutanesulfonate.

Cation Analysis: The Bis(2-hydroxyethyl)ammonium cation can be analyzed using cation-exchange chromatography. In this technique, the sample is introduced into a column containing a stationary phase with negatively charged functional groups. The cations in the sample are separated based on their affinity for the stationary phase and are sequentially eluted by a mobile phase (eluent), typically an acidic solution. Detection is commonly achieved by suppressed conductivity, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte cations. High-performance ion chromatography (HPIC) methods have been developed for the separation and detection of various quaternary ammonium compounds, which are structurally related to the cation . american.edu

Anion Analysis: The Nonafluorobutanesulfonate anion, a perfluoroalkyl substance (PFAS), can be analyzed by anion-exchange chromatography. This method utilizes a stationary phase with positively charged functional groups. The separation of perfluoroalkyl sulfonates is often achieved using an alkaline eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution. wiley.com Suppressed conductivity detection is also the standard for sensitive anion analysis. Given the environmental significance of PFAS, robust IC methods have been developed for their detection in various matrices. wiley.com

The following interactive data tables provide typical parameters for the ion chromatographic analysis of the cation and anion, based on methodologies for similar compounds.

Table 1: Illustrative Ion Chromatography Conditions for Cation Analysis (Bis(2-hydroxyethyl)ammonium)

Parameter Value
Column Cation-exchange column
Eluent 20-40 mM Methanesulfonic acid
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 25 µL
Detection Suppressed conductivity

| Temperature | 30 - 40 °C |

Table 2: Illustrative Ion Chromatography Conditions for Anion Analysis (Nonafluorobutanesulfonate)

Parameter Value
Column Anion-exchange column
Eluent 3-5 mM Sodium Carbonate / 1-2 mM Sodium Bicarbonate
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 25 - 100 µL
Detection Suppressed conductivity

| Temperature | 30 °C |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

While a crystal structure for Einecs 274-465-5 is not publicly available, the analysis of a closely related compound, Bis(2-hydroxyethyl)ammonium picrate (B76445), provides insight into the type of structural information that can be obtained. nih.gov In this study, the asymmetric unit was found to contain two cations and two anions, with their geometry and intermolecular interactions, such as hydrogen bonding, being fully characterized. nih.gov Similarly, the crystal structure of ammonium 6:2 fluorotelomer sulfonate reveals a hydrogen-bonded layer structure and the packing of the fluoroalkyl chains. aalto.fi This highlights how XRD can elucidate the forces governing the solid-state structure of such ionic compounds.

The following interactive data table presents representative crystallographic data for Bis(2-hydroxyethyl)ammonium picrate, illustrating the parameters determined by single-crystal XRD analysis. nih.gov

Table 3: Representative Crystallographic Data for an Analogous Compound (Bis(2-hydroxyethyl)ammonium picrate)

Parameter Value
Chemical Formula C₄H₁₂NO₂⁺ · C₆H₂N₃O₇⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 24.9396 (6)
b (Å) 6.9158 (2)
c (Å) 16.2974 (5)
β (°) 94.608 (1)
Volume (ų) 2801.85 (14)
Z 8

| Temperature (K) | 293 |

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to investigate the redox properties of a chemical compound, that is, its tendency to donate or accept electrons. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can provide valuable information about the electrochemical stability and behavior of Bis(2-hydroxyethyl)ammonium Nonafluorobutanesulfonate.

Cyclic Voltammetry (CV): This technique involves sweeping the potential of an electrode in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which oxidation and reduction events occur. For the target compound, CV could be used to determine the electrochemical window, which is the range of potentials where the compound is stable and does not undergo redox reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. It can provide information about the charge transfer resistance and double-layer capacitance at the electrode-electrolyte interface. For an ionic liquid-like compound, EIS could be used to characterize its conductivity and interfacial behavior.

The following interactive data table summarizes the type of information that can be obtained from these electrochemical methods.

Table 4: Information Obtainable from Electrochemical Methods

Technique Information Provided
Cyclic Voltammetry (CV) - Oxidation and reduction potentials- Electrochemical stability window- Reversibility of redox processes

| Electrochemical Impedance Spectroscopy (EIS) | - Ionic conductivity- Charge transfer resistance- Double-layer capacitance- Interfacial properties |

Theoretical and Computational Chemistry Studies of Bis 2 Hydroxyethyl Ammonium Nonafluorobutanesulfonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of bonding within an ionic liquid. For Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, these calculations would focus on the ion pair, revealing details about the hydrogen bonding network and charge distribution.

Electronic Structure of the Constituent Ions:

Bis(2-hydroxyethyl)ammonium Cation: The cation, derived from diethanolamine (B148213), possesses a central ammonium (B1175870) group with two flexible hydroxyethyl (B10761427) side chains. Quantum chemical calculations on similar ammonium cations reveal that the positive charge is not solely localized on the nitrogen atom but is distributed among the neighboring hydrogen and carbon atoms. The presence of hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding, significantly influencing the cation's conformation and interaction with the anion. researchgate.net

Nonafluorobutanesulfonate Anion: This perfluorinated anion is characterized by a long fluorocarbon tail and a sulfonate head group. The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the sulfonate group. mdpi.com This delocalization of the negative charge across the SO3 group makes it a weakly coordinating anion, a common feature in many ionic liquids.

Bonding Analysis in the Ion Pair:

DFT calculations on ion pairs of similar protic ionic liquids demonstrate that the primary interaction is the N-H···O hydrogen bond between the ammonium proton of the cation and an oxygen atom of the sulfonate group of the anion. mdpi.com The strength and geometry of this hydrogen bond are critical in defining the properties of the ionic liquid. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can quantify the charge transfer and stabilization energy associated with this interaction. For related systems, these studies show a significant charge transfer from the anion's oxygen lone pair to the antibonding orbital of the N-H bond, confirming the covalent character of the hydrogen bond. researchgate.net

A hypothetical table of calculated interaction energies for the Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate ion pair, based on analogous systems, is presented below.

Interaction TypeDonor AtomAcceptor AtomCalculated Interaction Energy (kJ/mol)
Hydrogen BondN-HO (Sulfonate)-40 to -60
Hydrogen BondO-HO (Sulfonate)-20 to -35
van der WaalsC-F···H-C-Variable

Note: These values are illustrative and based on data from similar protic ionic liquids. Actual values for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate would require specific DFT calculations.

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules in the condensed phase. For Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, MD simulations could predict its bulk properties like density and viscosity, and provide a detailed picture of its structure in solution and at interfaces.

Bulk Solution Behavior:

MD simulations of ionic liquids with fluorinated anions often reveal nanoscale segregation, where the fluorinated tails of the anions aggregate to form nonpolar domains within the more polar network of cations and sulfonate head groups. acs.org This nanostructuring is a key factor influencing the physical properties of the ionic liquid. The flexible hydroxyethyl chains of the cation would further contribute to the complexity of the liquid's structure through their own hydrogen bonding capabilities.

Interfacial Interactions:

At interfaces, such as with a solid surface or air, MD simulations can predict the orientation of the ions. For a hydrophobic surface, the nonafluorobutane tails would likely orient towards the surface, while the charged and hydroxylated parts of the ions would be directed towards the bulk liquid. This orientation has significant implications for applications like lubrication and surface modification. researchgate.net

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energy Profiles

DFT is widely used to investigate reaction mechanisms by calculating the energy profiles of potential reaction pathways. For Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, this could involve studying its thermal decomposition or its role as a catalyst.

Studies on the esterification of sulfonic acids with alcohols, a reaction analogous to a potential decomposition pathway, have been conducted using DFT. researchgate.net These studies show that the reaction can proceed through different mechanisms, such as SN1 or SN2 pathways, and DFT can determine the activation barriers for each step. researchgate.net For instance, the protonation of the alcohol by the sulfonic acid is often a key initial step, followed by the departure of a water molecule.

A hypothetical reaction coordinate diagram for the decomposition of the bis(2-hydroxyethyl)ammonium cation catalyzed by the nonafluorobutanesulfonate anion is shown below, illustrating the type of insights that can be gained from DFT calculations.

(A hypothetical energy profile would be depicted here, showing reactants, transition states, intermediates, and products with their relative energies, as derived from DFT calculations on analogous systems.)

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bis(2-hydroxyethyl)ammonium cation means it can adopt multiple conformations. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

The potential energy surface (PES) of the cation would be mapped by systematically rotating the dihedral angles of the C-C, C-N, and C-O bonds. Quantum chemical calculations would be performed for each conformation to determine its energy. The results of such an analysis on similar flexible cations show that the most stable conformations are those that maximize intramolecular hydrogen bonding or minimize steric hindrance. The interaction with the anion can also influence the conformational preference in the ion pair.

Below is a representative table of relative energies for different conformers of the bis(2-hydroxyethyl)ammonium cation, as would be predicted by conformational analysis.

ConformerDihedral Angles (O-C-C-N)Relative Energy (kJ/mol)Key Feature
1 (Global Minimum)gauche, gauche0Maximized intramolecular H-bonding
2gauche, anti5-10Reduced steric hindrance
3anti, anti10-15Extended conformation

Note: The conformer descriptions and energies are illustrative and based on general principles of conformational analysis for similar molecules.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can predict spectroscopic data, such as IR and Raman spectra, which can then be compared with experimental results to validate the computational model and aid in spectral assignment.

For Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, DFT calculations can predict the vibrational frequencies and intensities of both the individual ions and the ion pair. Key vibrational modes of interest would include:

The N-H stretching vibration of the ammonium group, which is sensitive to hydrogen bonding with the anion.

The O-H stretching vibrations of the hydroxyl groups.

The symmetric and asymmetric stretching vibrations of the SO3 group in the anion.

The C-F stretching vibrations of the perfluorinated chain.

Calculations on similar ammonium-based protic ionic liquids show that the N-H stretching frequency undergoes a significant red-shift upon formation of a hydrogen bond with the anion, providing a clear spectroscopic marker for the cation-anion interaction. mdpi.com

Development of Force Fields for Molecular Simulations

Accurate MD simulations rely on the quality of the force field, which is a set of parameters describing the potential energy of the system as a function of atomic positions. For novel ionic liquids like Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, a specific force field may need to be developed.

This process typically involves:

Quantum Chemical Calculations: High-level quantum chemical calculations are performed on the individual ions and small clusters to obtain reference data on geometries, interaction energies, and charge distributions.

Parameterization: The parameters of the force field (e.g., bond lengths, angles, dihedral terms, and partial charges) are fitted to reproduce the quantum chemical data and experimental properties like density and heat of vaporization.

Force fields have been developed for various fluorinated anions and ammonium cations. These existing parameter sets can serve as a starting point for developing a specific force field for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate, which would then enable large-scale MD simulations to study its macroscopic properties.

An Examination of the Chemical Compound Einecs 274-465-5 in Polymer and Materials Chemistry Research

The chemical compound identified by Einecs number 274-465-5, also known as Bis(2-hydroxyethyl)ammonium perfluorobutanesulfonate, with CAS number 70225-18-2, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Specifically, it is categorized as a salt of perfluorobutane sulfonic acid (PFBS). While the general applications of PFBS-related substances are documented in various industrial and commercial products, detailed academic and research-focused investigations specifically centered on this compound and its role in polymer and materials chemistry are not extensively available in public literature. This article will adhere to a strict outline to explore the known context of this compound and the general roles of related substances, while also highlighting the absence of specific research for this compound in many of the specified areas.

Table 1: Chemical Identifiers for this compound

Identifier Value
Einecs Number 274-465-5
CAS Number 70225-18-2
Chemical Name Bis(2-hydroxyethyl)ammonium perfluorobutanesulfonate
Alternate Name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid, compound with 2,2'-iminodiethanol (1:1)

Role in Polymer and Materials Chemistry Research

The exploration of fluorinated compounds in polymer and materials science is a vast field, driven by the unique properties that fluorine imparts, such as hydrophobicity, oleophobicity, thermal stability, and chemical resistance. PFBS and its derivatives are part of a group of short-chain PFAS that have been used as replacements for longer-chain compounds due to environmental and health concerns. Their utility is often linked to their surface-active properties.

There is no specific, publicly available research that investigates Einecs 274-465-5 as a polymerization additive or a chain transfer agent. In the broader context of PFBS-related substances, some derivatives are used as intermediates in the manufacturing of fluorinated polymers. miljodirektoratet.no However, this does not directly indicate a role for this compound as an additive in the polymerization process itself. Chain transfer agents are crucial in controlling the molecular weight of polymers during polymerization, but there is no evidence in the reviewed literature to suggest that this specific compound has been studied for this purpose.

Specific academic studies focusing on the interfacial phenomena and surface modification properties of this compound are not readily found. However, as a PFBS-related substance, it is part of a family of compounds known for their surfactant properties. miljodirektoratet.no Surfactants, by their nature, are active at interfaces, reducing surface tension. PFBS-related substances are used in formulations for paints, coatings, and inks, which implies a role in controlling surface properties. miljodirektoratet.no They are also used to impart water and stain repellency to textiles, carpets, and leather, which is a form of surface modification. miljodirektoratet.no These applications are general to the PFBS class of chemicals, and dedicated studies on the specific mechanisms and efficiencies of this compound are not apparent.

While some PFBS derivatives serve as intermediates in the synthesis of side-chain-fluorinated urethane (B1682113) and acrylate (B77674) polymers, there is no specific information available regarding the incorporation of this compound into novel fluorinated polymer architectures. miljodirektoratet.no The synthesis of such polymers often involves the reaction of a functionalized fluorinated precursor with a polymer backbone. The structure of Bis(2-hydroxyethyl)ammonium perfluorobutanesulfonate, with its hydroxyl groups, could theoretically allow for its reaction and incorporation into a polymer chain, for instance, in the synthesis of polyesters or polyurethanes. However, no published research was found that demonstrates or investigates this specific application.

Detailed academic research on the specific functionality of this compound within surfactant systems for material synthesis is not available. The broader class of PFBS-related substances is known to be used in surfactant mixtures for various industrial applications. miljodirektoratet.no The general role of surfactants in materials synthesis can be as templates or structure-directing agents for creating porous materials, or for the formation of nanoparticles in emulsion or microemulsion systems. While it is plausible that a fluorosurfactant like this compound could be explored in such contexts, there are no specific studies to confirm this.

There is a lack of specific research data on the influence of this compound on polymerization kinetics and the morphological development of polymers. The addition of any substance to a polymerization reaction can potentially affect the reaction rate and the final morphology of the resulting polymer. For instance, a surfactant can influence emulsion polymerization kinetics by affecting micelle formation and stability. However, without dedicated studies, any potential effects of this compound remain speculative.

No specific research was found detailing the exploration or use of this compound in the field of hybrid organic-inorganic materials chemistry. This area of research involves the creation of materials that combine the properties of both organic and inorganic components, often at the nanoscale. The fluorinated nature of this compound could offer interesting properties at the interface of such hybrid materials, but there is no evidence of its investigation for this purpose in the available literature.

Table 2: Mentioned Compound Names

Compound Name CAS Number
Bis(2-hydroxyethyl)ammonium perfluorobutanesulfonate 70225-18-2
Perfluorobutane sulfonic acid (PFBS) 375-73-5
Poly(ethylene terephthalate) 25038-59-9
Bis(2-hydroxyethyl) terephthalate 959-26-2
Terephthalamide 3010-82-0

Environmental Chemical Research on Perfluorobutanesulfonate Based Compounds

Environmental Transport and Partitioning Behavior in Abiotic Systems

PFBS exhibits high mobility in the environment due to its high water solubility and low tendency to adsorb to soil and sediment. epa.gov The potassium salt of PFBS, for instance, has a water solubility of 52.6 g/L at a temperature range of 22.5–24 °C. epa.gov Its partitioning behavior is characterized by a low organic carbon-water (B12546825) partition coefficient (log Koc) ranging from 1.2 to 2.7, indicating a preference for the aqueous phase over organic matter in soil and sediment. epa.gov

Under typical environmental conditions, PFBS, a strong acid, exists predominantly as its anionic conjugate base. industrialchemicals.gov.au This high water solubility and persistence contribute to its transport in surface water and ocean currents. industrialchemicals.gov.au The transport of PFBS to remote locations may also be facilitated by the atmospheric movement of its volatile precursors. industrialchemicals.gov.au Once in the environment, PFBS can be found in various compartments. For example, studies have detected its presence in surface waters in Michigan and even in remote polar regions, suggesting long-range environmental transport. michigan.gov

The partitioning of PFBS in the environment is also influenced by its surfactant properties. While many organic pollutants' movement is dictated by their affinity for fats (lipophilicity), the perfluoroalkyl component of PFBS is both water-repelling (hydrophobic) and fat-repelling (lipophobic). miljodirektoratet.no This unique characteristic affects its behavior in systems like wastewater treatment plants, where removal by sorption to sludge is less efficient than for other types of organic chemicals. miljodirektoratet.no

Table 1: Physicochemical Properties of Perfluorobutanesulfonate (PFBS)

Property Value Reference
Water Solubility (Potassium Salt) 52.6 g/L at 22.5–24 °C epa.gov
Log Koc 1.2 to 2.7 epa.gov

Mechanisms of Abiotic Degradation in Aquatic and Terrestrial Environments

PFBS is highly resistant to abiotic degradation processes in the environment. industrialchemicals.gov.au This exceptional stability is a hallmark of perfluorinated compounds, attributed to the strength of the carbon-fluorine bond. wikipedia.org

Reports from the European Chemicals Agency (ECHA) indicate that PFBS is stable to hydrolysis, oxidation, and atmospheric photodegradation. epa.gov There have been no documented instances of abiotic degradation of PFBS under typical environmental conditions. epa.gov This resistance to breakdown means that once PFBS is released into the environment, it is likely to persist for a very long time. wikipedia.orgindustrialchemicals.gov.au

While PFBS itself is recalcitrant, some of its precursor compounds can undergo transformation. For example, PFBS alkyl esters are expected to eventually hydrolyze in water, although specific data on the rates of this process are limited. miljodirektoratet.no These precursors can also undergo photo-oxidation in the atmosphere and in water. miljodirektoratet.no The degradation of these precursor compounds can act as an indirect source of PFBS in the environment. industrialchemicals.gov.au

Biogeochemical Cycling and Biotic Transformation Pathways

The biogeochemical cycling of PFBS is complex and involves its transport and transformation through various environmental compartments, including water, soil, and living organisms. spu.ac.za Deep-sea ecosystems, which are crucial for global nutrient cycling, have been identified as potential sinks for persistent organic pollutants like PFBS. spu.ac.za

While PFBS is resistant to abiotic degradation, some evidence suggests that biotic transformation can occur. Certain microorganisms have demonstrated the ability to degrade or transform some types of PFAS. mdpi.comnih.gov For instance, some studies have shown that polyfluoroalkyl substances can be transformed by microbial communities, eventually forming persistent perfluoroalkyl acids like PFBS. nih.govitrcweb.org These precursor compounds can be transported through the atmosphere and then degrade into PFBS in various environmental compartments. nih.gov

Development of Advanced Analytical Techniques for Environmental Detection and Quantification

The accurate detection and quantification of PFBS in various environmental matrices are crucial for understanding its distribution and fate. A range of sophisticated analytical techniques have been developed for this purpose.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the analysis of PFBS and other PFAS in water samples. europa.euredalyc.org This technique allows for the separation and specific detection of different PFAS compounds, even at very low concentrations. redalyc.orgmdpi.com Gas chromatography-mass spectrometry (GC-MS) is another important technique, particularly for the analysis of volatile PFAS precursors. europa.eumst.dk

To improve detection limits, especially in complex environmental samples, a pre-concentration step using solid-phase extraction (SPE) is often employed. redalyc.orgdoaj.org Other analytical methods that have been explored for PFAS analysis include 19F nuclear magnetic resonance (NMR) spectroscopy, which provides information about the chemical structure of fluorine-containing compounds. redalyc.orgdoaj.org Total organic carbon (TOC) analysis has also been investigated, but it is a non-specific method. doaj.org The development of non-targeted screening methods using high-resolution mass spectrometry (HRMS) is also helping to identify a broader range of known and unknown PFAS in the environment. mst.dk

Table 2: Analytical Techniques for PFBS Detection

Technique Description Application Reference
HPLC-MS/MS High-performance liquid chromatography with tandem mass spectrometry Quantification of PFBS and other PFAS in water europa.euredalyc.orgmdpi.com
GC-MS Gas chromatography-mass spectrometry Analysis of volatile PFAS precursors europa.eumst.dk
19F NMR 19F nuclear magnetic resonance spectroscopy Structural characterization of fluorinated compounds redalyc.orgdoaj.org
HRMS High-resolution mass spectrometry Non-targeted screening for a wide range of PFAS mst.dk

Research into Novel Chemical Strategies for Environmental Remediation and Transformation

Given the persistence of PFBS in the environment, significant research has focused on developing effective remediation technologies to remove it from contaminated soil and water.

One established method for treating PFAS-contaminated soil is high-temperature incineration, which is thought to mineralize the compounds. enviro.wiki Another approach is soil washing, which separates the contaminants from the soil particles. enviro.wiki Stabilization, a non-destructive method, involves adding amendments to the soil that bind to PFAS, reducing their ability to leach into groundwater. enviro.wiki

For water treatment, granular activated carbon (GAC) is a common technology used to adsorb PFAS. babcocklabs.com However, GAC is generally more effective for longer-chain PFAS and less so for shorter-chain compounds like PFBS. babcocklabs.com Ion exchange resins are another option that can be more effective for removing shorter-chain PFAS. thechemicalengineer.com

Emerging remediation technologies are also being investigated. Electrochemical oxidation uses a high voltage to break down PFAS molecules into harmless byproducts. babcocklabs.com Sonolysis, which utilizes sound waves to degrade PFAS, is another promising method, particularly for in-situ groundwater treatment. babcocklabs.com The development of sustainable and cost-effective remediation strategies remains a key area of research. photonremediation.com

Future Directions and Emerging Research Avenues for Bis 2 Hydroxyethyl Ammonium Nonafluorobutanesulfonate

Innovation in Sustainable Synthesis and Fluorination Technologies

The traditional synthesis of ionic liquids, including fluorinated variants, often involves multi-step processes that may utilize hazardous solvents and require significant energy input. mdpi.com Future research must prioritize the development of sustainable and green synthetic pathways for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate.

A primary avenue for innovation lies in the adoption of green chemistry principles for the synthesis of the cation, bis(2-hydroxyethyl)ammonium. patsnap.com This can be achieved through solvent-free acid-base neutralization reactions, which are characterized by high atom economy and the formation of water as the sole byproduct. mdpi.com Utilizing bio-based 2,2'-azanediyldi(ethan-1-ol) (diethanolamine) as a starting material could further enhance the sustainability profile of the entire process. rsc.org

For the nonafluorobutanesulfonate anion, research should focus on moving beyond conventional electrochemical fluorination (ECF), which is energy-intensive and can produce a range of perfluorinated byproducts. Emerging fluorination technologies, such as selective direct fluorination or nucleophilic fluorination using safer reagents, offer the potential for more controlled, efficient, and environmentally benign syntheses. The goal is to create a process that minimizes waste, reduces energy consumption, and avoids the use of hazardous materials, aligning with the principles of sustainable chemical manufacturing. patsnap.comnih.gov

ParameterConventional SynthesisFuture Sustainable Approach
Cation Source Petroleum-based diethanolamine (B148213)Bio-based diethanolamine
Anion Synthesis Electrochemical Fluorination (ECF)Selective/Nucleophilic Fluorination
Reaction Medium Volatile Organic Solvents (VOCs)Solvent-free or aqueous medium
Energy Input High (especially for ECF)Reduced; reactions at moderate temps
Atom Economy Moderate to LowHigh
Byproducts Potentially hazardous organic wastePrimarily water

Exploration of Novel Chemical Reactivity and Catalytic Applications

The molecular structure of Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate suggests significant, yet largely unexplored, potential in catalysis and chemical synthesis. The cation's two hydroxyl (-OH) groups can act as hydrogen-bond donors, potentially activating substrates and influencing reaction pathways and selectivity in a manner similar to protic solvents. alfa-chemistry.com

Future research should investigate its role as a dual solvent-catalyst in organic reactions. eurekaselect.com For example, the hydroxyl groups could serve as Lewis bases or participate in organocatalysis for reactions like Knoevenagel condensations, Michael additions, or the synthesis of heterocycles. alfa-chemistry.comresearchgate.netresearchgate.net The weakly coordinating nonafluorobutanesulfonate anion provides a unique, non-interfering environment that could stabilize reactive intermediates or catalytic species.

Furthermore, immobilizing this ionic liquid onto solid supports could create highly effective and recyclable heterogeneous catalysts. researchgate.netnih.gov This approach combines the catalytic activity of the IL with the practical advantages of solid catalysts, such as ease of separation from the reaction products and potential for use in continuous flow reactors. nih.gov Exploring its application in biphasic catalysis, where the IL phase containing the catalyst can be easily separated from the product phase, is another promising direction. nih.gov

Integration of Advanced In Situ Analytical Methods for Mechanistic Insights

A deep understanding of how Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate influences chemical reactions at a molecular level is crucial for its rational design and application. Future research must move beyond simple pre- and post-reaction analysis and integrate advanced in situ analytical techniques to probe reaction mechanisms in real-time.

Spectroscopic methods such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable information on the structural changes of reactants, intermediates, and catalysts during a reaction. acs.orgyoutube.com These techniques can reveal how the hydroxyl groups of the cation interact with substrates or how the fluorinated anion influences the solvation shell around a catalytic center. acs.orgfau.de For electrochemical applications, coupling these spectroscopic methods with cyclic voltammetry can elucidate processes at the electrode-ionic liquid interface. acs.org

Additionally, in situ X-ray photoelectron spectroscopy (XPS) offers a powerful tool for monitoring chemical state changes in the near-surface region of the ionic liquid, which is particularly relevant for understanding interfacial catalysis. aip.org The inherently low vapor pressure of ionic liquids makes them compatible with the high-vacuum conditions required for such surface-sensitive techniques. aip.org Applying these methods will enable researchers to build detailed mechanistic models, leading to more efficient and selective chemical transformations.

Synergistic Approaches Combining Experimental and Computational Chemistry

The development and optimization of applications for Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate can be significantly accelerated through a synergistic approach that combines experimental work with computational chemistry. Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide molecular-level insights that are often difficult to obtain through experiments alone. researchgate.netnih.gov

Future research should leverage computational studies to predict key physicochemical properties, including viscosity, density, thermal stability, and transport properties. nih.gov DFT calculations can be used to investigate reaction mechanisms, predict transition state energies, and elucidate the role of the cation's hydroxyl groups and the anion's fluoroalkyl chain in catalysis and solvation. acs.org MD simulations can model the bulk liquid structure, revealing details about hydrogen bonding networks and the formation of polar and nonpolar nanodomains. mdpi.comnih.gov

These computational predictions can guide experimental efforts, reducing the number of necessary experiments and focusing on the most promising conditions or applications. In turn, experimental data provides crucial validation for the computational models, leading to their refinement and increased predictive power. mdpi.comnih.gov

Research AreaComputational Prediction (In Silico)Experimental Validation (In Vitro/In Situ)
Reaction Mechanism DFT calculation of transition states and intermediate stability. acs.orgIn situ spectroscopy (FTIR, Raman) to identify intermediates. acs.org
Bulk Properties MD simulation of viscosity, density, and diffusion coefficients. nih.govRheometry, densitometry, and electrochemical measurements.
Solvation Structure MD simulation of radial distribution functions around a solute.Spectroscopic analysis (e.g., solvatochromic dyes, NMR).
Thermal Stability Calculation of bond dissociation energies.Thermogravimetric Analysis (TGA). nih.gov

Interdisciplinary Research at the Interface of Materials Science and Environmental Chemistry

The unique combination of a functional cation and a fluorinated anion in Bis(2-hydroxyethyl)ammonium nonafluorobutanesulfonate opens up research avenues at the interface of materials science and environmental chemistry.

In materials science, this ionic liquid could be explored as a precursor or processing medium for advanced materials. Its hydroxyl groups are capable of reacting, making it a potential monomer or cross-linking agent for creating novel functional polymers or ionogels. Its properties could also be valuable as an electrolyte component in electrochemical devices or as a specialized lubricant. mdpi.com For instance, related bis(2-hydroxyethyl)ammonium salts have been investigated as additives for industrial materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing EINECS 274-465-5 in laboratory settings?

  • Methodological Answer : Identification typically involves spectroscopic techniques (e.g., NMR, IR, UV-Vis) and chromatographic methods (HPLC, GC-MS). For structural confirmation, X-ray crystallography is recommended. Purity analysis requires elemental analysis and melting point determination. Ensure experimental protocols are detailed to allow reproducibility, including solvent systems, instrument calibration, and reference standards .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

  • Methodological Answer : Use systematic solubility studies in different solvents (polar/non-polar) and pH-dependent stability assays. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Document environmental controls (temperature, humidity) and validate measurements against established reference compounds .

Q. What are the best practices for synthesizing this compound to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst loading, solvent) via Design of Experiments (DoE). Monitor reaction progress using thin-layer chromatography (TLC) or in situ spectroscopy. Purify via recrystallization or column chromatography, and verify purity through 1^1H/13^13C NMR and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Conduct comparative analyses using identical solvent systems and internal standards. Cross-validate with computational chemistry (DFT calculations for predicted NMR shifts). Review solvent effects and tautomeric equilibria that may alter spectral profiles. Publish raw data and processing parameters to facilitate peer validation .

Q. What experimental designs are suitable for investigating the reactivity of this compound under catalytic vs. stoichiometric conditions?

  • Methodological Answer : Employ kinetic studies with time-resolved spectroscopy or quenching experiments. Compare turnover numbers (TON) and activation energies using Arrhenius plots. Control variables such as catalyst concentration, solvent polarity, and oxygen/moisture levels. Statistical tools like ANOVA can identify significant factors .

Q. How can interdisciplinary approaches (e.g., computational modeling + experimental data) enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Combine molecular dynamics simulations with experimental kinetic data to model reaction pathways. Validate predictions using isotopic labeling or trapping intermediates. Publish hybrid datasets (e.g., crystallographic coordinates with computational outputs) in supplementary materials for transparency .

Q. What strategies address reproducibility challenges in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Conduct scalability assessments using flow chemistry or batch optimization. Monitor heat/mass transfer limitations with in-line analytics (e.g., PAT tools). Compare yields and impurity profiles at different scales. Document deviations and mitigation strategies (e.g., catalyst recovery, solvent recycling) .

Methodological Considerations

  • Data Analysis : Use statistical frameworks (e.g., error propagation, confidence intervals) to address variability in measurements. Tools like PCA or multivariate regression can disentangle complex datasets .
  • Ethical and Reporting Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and raw data repositories in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.